molecular formula C15H9Cl2NO3 B2979599 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 321430-35-7

2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2979599
CAS No.: 321430-35-7
M. Wt: 322.14
InChI Key: OCHLPMIDBOBYBN-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole-1,3-dione derivative featuring a 2,5-dichlorobenzyloxy group at the 2-position of the isoindole ring. The isoindole-1,3-dione core is characterized by two carbonyl groups at positions 1 and 3, contributing to its electron-deficient aromatic system.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-10-5-6-13(17)9(7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHLPMIDBOBYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2,5-dichlorobenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, highlighting differences in substituents, physicochemical properties, and synthesis strategies:

Compound Name / ID Substituent(s) Key Properties Synthesis Method Spectral Data (IR/NMR)
Target Compound 2,5-Dichlorophenylmethoxy Not explicitly reported in evidence; inferred high melting point due to halogen bonding Likely nucleophilic substitution or coupling Expected C=O stretches ~1700–1780 cm⁻¹ (IR); aromatic protons influenced by Cl positions (NMR)
2-[(2,3-Dichlorophenyl)methoxy] analog 2,3-Dichlorophenylmethoxy CAS 321430-36-8; structural isomer with Cl at 2,3 positions ChemDraw-generated structure (no synthesis details) Aromatic protons differ due to Cl positional isomerism
2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione 2-Methoxyphenyl Polymorph reported; m.p. not specified Synthesized via methoxybenzene-carboxylic acid pathway Methoxy group: δ ~3.8 ppm (¹H-NMR); C=O stretches ~1780 cm⁻¹ (IR)
2-[4-(2-Methylimidazol-2-yl)phenyl]isoindole-1,3-dione (16) 4-(2-Methylimidazol-2-yl)phenyl m.p. 215–217°C; 95% yield Reflux with ethylenediamine δ 2.62 ppm (CH₃), 1781/1704 cm⁻¹ (C=O)
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) Phenylhydrazone-substituted m.p. 185–187°C; 49% yield Reflux with phenyl hydrazine δ 2.30/2.63 ppm (CH₃ syn/anti), 3355 cm⁻¹ (NH)
Compound 17c Sulfonamide-substituted m.p. 265–267°C; 52% yield Reflux with sulfonamide hydrazine δ 3.12 ppm (SO₂CH₃), 3428–3258 cm⁻¹ (NH₂/NH)

Key Observations:

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dichlorophenyl group (electron-withdrawing) reduces electron density at the isoindole core compared to the 2-methoxyphenyl analog (electron-donating) . This affects reactivity in electrophilic substitutions and π-π stacking interactions.
  • Halogen Positioning : The 2,5-dichloro isomer likely exhibits distinct crystallinity and solubility compared to the 2,3-dichloro analog , as halogen positioning influences molecular symmetry and packing.

Synthetic Yields and Conditions :

  • Hydrazone derivatives (e.g., 17a–c) show moderate yields (49–52%) due to steric hindrance from bulky substituents . In contrast, imidazole-substituted analogs (e.g., compound 16) achieve higher yields (95%) under similar reflux conditions .

Thermal Stability :

  • Sulfonamide-substituted derivatives (e.g., 17c) exhibit higher melting points (265–267°C) compared to hydrazones (17a: 185–187°C), attributed to stronger intermolecular hydrogen bonding involving sulfonamide NH groups .

Spectroscopic Signatures: IR Spectroscopy: All isoindole-1,3-diones show strong C=O stretches between 1700–1780 cm⁻¹ . The target compound’s IR spectrum would resemble these values, with minor shifts depending on substituent electronic effects. ¹H-NMR: Aromatic proton signals vary significantly based on substituents. For example, the 2-methoxyphenyl analog shows a singlet at δ 3.8 ppm for the OCH₃ group , while hydrazone derivatives exhibit split peaks for syn/anti CH₃ configurations .

Biological Activity

2-[(2,5-Dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12Cl2N2O3
  • Molecular Weight : 347.18 g/mol
  • IUPAC Name : 2-(2,5-dichlorophenyl) methoxy-2,3-dihydro-1H-isoindole-1,3-dione

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Several studies have reported its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of isoindole compounds showed significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is likely related to its ability to disrupt bacterial cell membranes .

Antitumor Activity

A study investigated the structure-activity relationship (SAR) of isoindole derivatives, including this compound. The findings indicated that modifications on the phenyl ring significantly influenced the cytotoxic activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of approximately 15 µM against A549 cells .

Antimicrobial Activity

Another research focused on the antimicrobial properties of isoindole derivatives. The study found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AntitumorA549 (Lung Cancer)15 µM
AntitumorHeLa (Cervical Cancer)18 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

The biological activity of this compound is thought to stem from its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis .
  • Membrane Disruption : The antimicrobial activity may be attributed to the compound's capacity to integrate into bacterial membranes, compromising their integrity and function .

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